molecular formula C23H30N2O4 B11512468 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11512468
M. Wt: 398.5 g/mol
InChI Key: UUZFEIBXGQTRAZ-UHFFFAOYSA-N
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Description

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of adamantane, pyrrolidine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the pyrrolidine and methoxyphenyl groups. Common reagents used in these reactions include halogenated adamantane derivatives, amines, and methoxyphenyl compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantane group is known for its ability to interact with biological membranes, potentially altering their properties. The pyrrolidine and methoxyphenyl groups may contribute to the compound’s binding affinity to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Adamantan-1-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}-2-propanol
  • N’-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
  • Adamantan-1-yl Acrylate

Uniqueness

3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the pyrrolidine and methoxyphenyl groups contribute to its reactivity and potential bioactivity .

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

3-[2-(1-adamantyloxy)ethylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H30N2O4/c1-28-19-4-2-18(3-5-19)25-21(26)11-20(22(25)27)24-6-7-29-23-12-15-8-16(13-23)10-17(9-15)14-23/h2-5,15-17,20,24H,6-14H2,1H3

InChI Key

UUZFEIBXGQTRAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCOC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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